molecular formula C9H8N8 B11475491 5-methyl-1-[4-(1H-tetrazol-1-yl)phenyl]-1H-tetrazole

5-methyl-1-[4-(1H-tetrazol-1-yl)phenyl]-1H-tetrazole

Cat. No.: B11475491
M. Wt: 228.21 g/mol
InChI Key: MFUBLTYNAQJJQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-METHYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]-1H-1,2,3,4-TETRAZOLE is a heterocyclic compound that contains two tetrazole rings. Tetrazoles are known for their high nitrogen content and are often used in pharmaceuticals, agrochemicals, and materials science due to their stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]-1H-1,2,3,4-TETRAZOLE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(1H-1,2,3,4-TETRAZOL-1-YL)benzaldehyde with methylhydrazine in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and is often achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-METHYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]-1H-1,2,3,4-TETRAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro compounds, while reduction could produce amines .

Scientific Research Applications

5-METHYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]-1H-1,2,3,4-TETRAZOLE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-METHYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]-1H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The tetrazole rings can also interact with metal ions, which is useful in industrial applications such as corrosion inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-METHYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]-1H-1,2,3,4-TETRAZOLE is unique due to its dual tetrazole rings, which provide enhanced stability and reactivity. This makes it particularly valuable in applications requiring high-energy materials and robust chemical properties .

Properties

Molecular Formula

C9H8N8

Molecular Weight

228.21 g/mol

IUPAC Name

5-methyl-1-[4-(tetrazol-1-yl)phenyl]tetrazole

InChI

InChI=1S/C9H8N8/c1-7-11-13-15-17(7)9-4-2-8(3-5-9)16-6-10-12-14-16/h2-6H,1H3

InChI Key

MFUBLTYNAQJJQV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.